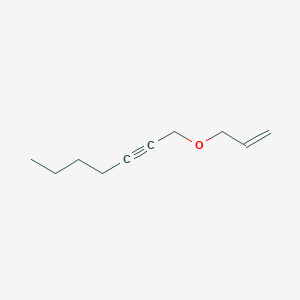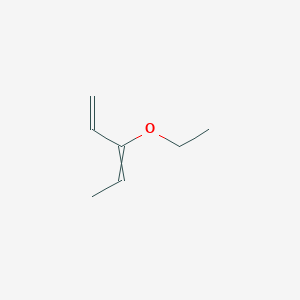
Butane-1,4-diyl bis(trichloroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane-1,4-diyl bis(trichloroacetate) is an organic compound that features two trichloroacetate groups attached to a butane-1,4-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(trichloroacetate) typically involves the reaction of butane-1,4-diol with trichloroacetic anhydride or trichloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to moderate heating .
Industrial Production Methods
While specific industrial production methods for butane-1,4-diyl bis(trichloroacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl bis(trichloroacetate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield butane-1,4-diol and trichloroacetic acid.
Substitution Reactions: The trichloroacetate groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction: The compound can be reduced to form butane-1,4-diol and trichloroethanol under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids/bases.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Butane-1,4-diol and trichloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Butane-1,4-diol and trichloroethanol.
Scientific Research Applications
Butane-1,4-diyl bis(trichloroacetate) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new polymers and materials due to its unique structural properties.
Biological Studies:
Mechanism of Action
The mechanism of action of butane-1,4-diyl bis(trichloroacetate) largely depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bonds are cleaved, leading to the formation of butane-1,4-diol and trichloroacetic acid. In substitution reactions, the trichloroacetate groups are replaced by other nucleophiles, altering the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diyl bis(chloroacetate): Similar structure but with chloroacetate groups instead of trichloroacetate.
Butane-1,4-diyl bis(furan-2-carboxylate): Features furan-2-carboxylate groups, used in different applications
Uniqueness
Butane-1,4-diyl bis(trichloroacetate) is unique due to the presence of trichloroacetate groups, which impart distinct reactivity and properties compared to its analogs. The trichloroacetate groups make it more reactive in substitution and hydrolysis reactions, providing a versatile platform for further chemical modifications .
Properties
CAS No. |
37851-28-8 |
|---|---|
Molecular Formula |
C8H8Cl6O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-(2,2,2-trichloroacetyl)oxybutyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H8Cl6O4/c9-7(10,11)5(15)17-3-1-2-4-18-6(16)8(12,13)14/h1-4H2 |
InChI Key |
ROTZRZUARMDTQV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(=O)C(Cl)(Cl)Cl)COC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


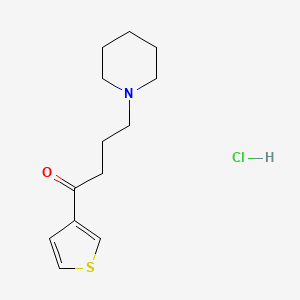
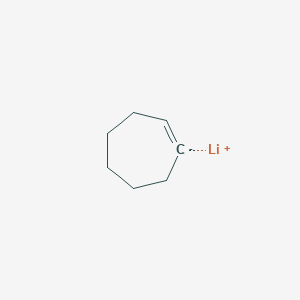

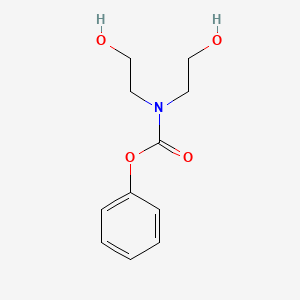
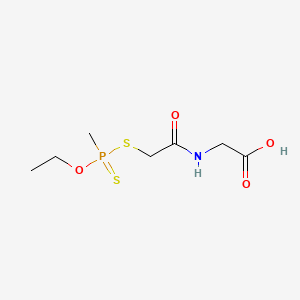
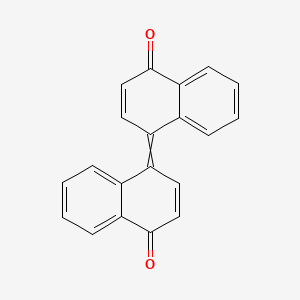
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)



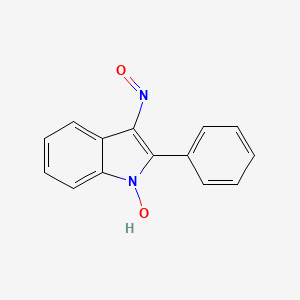
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
